molecular formula C12H14O4S B2814746 Tert-butyl 2,4-dioxo-4-(thiophen-2-yl)butanoate CAS No. 1895680-32-6

Tert-butyl 2,4-dioxo-4-(thiophen-2-yl)butanoate

Cat. No.: B2814746
CAS No.: 1895680-32-6
M. Wt: 254.3
InChI Key: PSVOWIUCGFKCSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2,4-dioxo-4-(thiophen-2-yl)butanoate is an organic compound that features a thiophene ring, a butanoate ester, and two oxo groups

Preparation Methods

The synthesis of tert-butyl 2,4-dioxo-4-(thiophen-2-yl)butanoate typically involves the reaction of thiophene derivatives with tert-butyl acetoacetate under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the acetoacetate, followed by the addition of the thiophene derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Chemical Reactions Analysis

Tert-butyl 2,4-dioxo-4-(thiophen-2-yl)butanoate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 2,4-dioxo-4-(thiophen-2-yl)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2,4-dioxo-4-(thiophen-2-yl)butanoate involves its interaction with various molecular targets, depending on the context of its use. In materials science, its electronic properties are exploited to enhance the performance of organic electronic devices. In biological systems, the thiophene ring can interact with enzymes and other proteins, potentially inhibiting or modifying their activity .

Comparison with Similar Compounds

Similar compounds to tert-butyl 2,4-dioxo-4-(thiophen-2-yl)butanoate include:

Properties

IUPAC Name

tert-butyl 2,4-dioxo-4-thiophen-2-ylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4S/c1-12(2,3)16-11(15)9(14)7-8(13)10-5-4-6-17-10/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVOWIUCGFKCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=O)CC(=O)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.